molecular formula C13H12N2 B14638728 (2-Methyl-2-phenylpropylidene)propanedinitrile CAS No. 53439-84-2

(2-Methyl-2-phenylpropylidene)propanedinitrile

Cat. No.: B14638728
CAS No.: 53439-84-2
M. Wt: 196.25 g/mol
InChI Key: UTOCGBFTZPXTIP-UHFFFAOYSA-N
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Description

(2-Methyl-2-phenylpropylidene)propanedinitrile is an organic compound with the molecular formula C13H12N2 It is known for its unique structure, which includes a phenyl group and two nitrile groups attached to a propylidene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-phenylpropylidene)propanedinitrile typically involves the reaction of 2-methyl-2-phenylpropanal with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-methyl-2-phenylpropanal reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-phenylpropylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Methyl-2-phenylpropylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2-phenylpropylidene)propanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two nitrile groups attached to a methylene group.

    Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of a propylidene group.

Properties

CAS No.

53439-84-2

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-methyl-2-phenylpropylidene)propanedinitrile

InChI

InChI=1S/C13H12N2/c1-13(2,8-11(9-14)10-15)12-6-4-3-5-7-12/h3-8H,1-2H3

InChI Key

UTOCGBFTZPXTIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C(C#N)C#N)C1=CC=CC=C1

Origin of Product

United States

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